molecular formula C20H27N3O3S2 B11573293 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide

Cat. No.: B11573293
M. Wt: 421.6 g/mol
InChI Key: BHDCYXUDIQTGCW-UHFFFAOYSA-N
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Description

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide is a complex organic compound with a unique structure that includes both sulfamoyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide can be achieved through several methods. One common approach involves the reaction of dimethylsulfamoyl chloride with phenylamine to form the intermediate compound, which is then reacted with N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and precise control of reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Hydroxide ions, amines; reactions often carried out in polar solvents like water or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide: Shares a similar structure but lacks the dimethylsulfamoyl and phenyl groups.

    2-[(Dimethylsulfamoyl)(phenyl)amino]acetamide: Similar but without the sulfanyl ethyl group.

Properties

Molecular Formula

C20H27N3O3S2

Molecular Weight

421.6 g/mol

IUPAC Name

2-[N-(dimethylsulfamoyl)anilino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]acetamide

InChI

InChI=1S/C20H27N3O3S2/c1-17-9-11-18(12-10-17)16-27-14-13-21-20(24)15-23(28(25,26)22(2)3)19-7-5-4-6-8-19/h4-12H,13-16H2,1-3H3,(H,21,24)

InChI Key

BHDCYXUDIQTGCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSCCNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)N(C)C

Origin of Product

United States

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